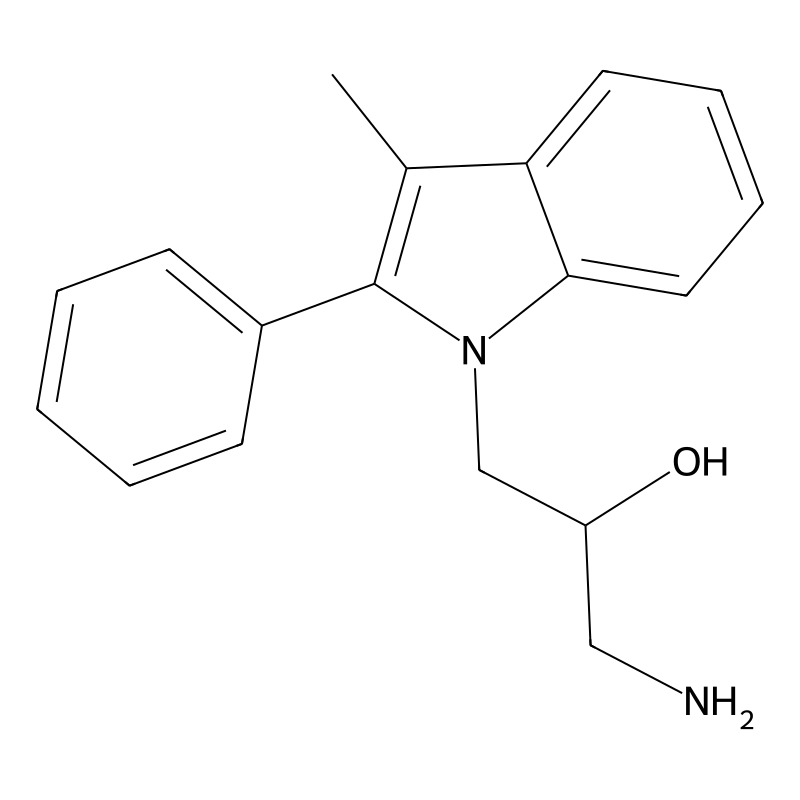

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol. This compound features an indole moiety, which is known for its significance in various biological activities, particularly in pharmaceuticals. The structure includes an amino group and a secondary alcohol, contributing to its potential reactivity and biological interactions.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles.

- Formation of Imine: The secondary alcohol can react with carbonyl compounds to form imines, a common reaction in organic synthesis.

- Oxidation: The alcohol group can be oxidized to a ketone or aldehyde under appropriate conditions.

These reactions are critical for synthesizing derivatives and exploring its reactivity in various chemical environments .

1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol exhibits various biological activities:

- Antifungal Properties: Similar compounds have shown antifungal activity, indicating that this compound may possess similar properties.

- Neuroprotective Effects: Indole derivatives are often studied for their neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

- Antidepressant Activity: Some indole-based compounds have been linked to antidepressant effects, warranting further investigation into this compound's pharmacological potential .

Several methods exist for synthesizing 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol:

- One-Pot Three-Component Reaction: A method involving the simultaneous reaction of an indole derivative with an amine and a suitable carbonyl compound under basic conditions has been reported. This method is efficient and minimizes the need for multiple purification steps .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making it a modern approach to synthesizing this compound and its derivatives .

- Conventional Organic Synthesis: Traditional methods involving stepwise synthesis can also be employed, although they may require more extensive purification processes.

The applications of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol are diverse:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in developing new medications targeting fungal infections or neurological disorders.

- Biochemical Research: It is utilized in proteomics research as a biochemical tool for studying protein interactions and functions .

Interaction studies reveal that this compound may interact with various biological targets:

- Protein Binding: Studies indicate potential binding affinities to neurotransmitter receptors, which could explain its neuroprotective effects.

- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes involved in fungal growth, suggesting that this compound might exhibit similar inhibitory properties.

These interactions warrant further exploration through detailed pharmacological studies.

Similar Compounds

Several compounds share structural or functional similarities with 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Amino-3-(4-methylpiperazinyl)-propan-2-ol | Structure | Contains piperazine; studied for antidepressant activity |

| 1-Amino-3-(dimethylamino)-propan-2-ol | Structure | Exhibits neuroprotective properties |

| 1-Amino-3-(isopropylamino)-propan-2-ol | Structure | Potentially active against fungal infections |

These compounds highlight the uniqueness of 1-Amino-3-(3-methyl-2-phenyl-indol-1-y)-propan-2-o, particularly its specific indole structure combined with an amino and alcohol functional group, which may confer distinct biological activities not found in other similar compounds .

Evolution from Natural Products to Synthetic Derivatives

The therapeutic exploitation of indole-containing compounds spans millennia, beginning with ancient applications of naturally occurring indole alkaloids. Traditional medical systems utilized plants like Rauvolfia serpentina (source of reserpine) and Claviceps purpurea (source of ergotamine) for their psychoactive and cardiovascular effects, long before the isolation of their active indole components. The 19th-century isolation of strychnine (1818) and subsequent structural elucidation of indole (1866) by Adolf von Baeyer laid the foundation for systematic indole chemistry.

The mid-20th century marked a pivotal shift toward synthetic indole derivatives, driven by advances in organic synthesis and structure-activity relationship (SAR) studies. Early breakthroughs included:

- Indomethacin (1963): A non-steroidal anti-inflammatory drug (NSAID) demonstrating indole’s utility in modulating prostaglandin synthesis.

- Pindolol (1965): A β-blocker where the indole nucleus provided novel intellectual property space compared to earlier aryloxypropanolamine derivatives.

| Compound | Year Introduced | Primary Target | Structural Innovation |

|---|---|---|---|

| Reserpine | 1954 | VMAT2 | Natural indole alkaloid with antipsychotic activity |

| Sumatriptan | 1991 | 5-HT1B/1D | Synthetic indole scaffold for migraine therapy |

| Fluvastatin | 1994 | HMG-CoA reductase | First synthetic statin with indole core |

Indole’s Privileged Status in CNS and Oncology Therapeutics

Indole’s structural similarity to neurotransmitter precursors like tryptophan and serotonin underpinned its adoption in central nervous system (CNS) drug development. The triptan class of anti-migraine agents (e.g., sumatriptan, zolmitriptan) exemplifies rational indole optimization, where nitrogen positioning and substituent effects were tuned for 5-HT1B/1D receptor selectivity. Concurrently, bisindole alkaloids like vinblastine and vincristine demonstrated indole’s potential in oncology through microtubule disruption mechanisms.

Modern kinase inhibitor development further cemented indole’s role, with over 17 marketed drugs utilizing indole fragments for ATP-binding pocket interactions. The amino-propanol substitution pattern seen in 1-amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol echoes structural motifs from these successes, particularly in balancing lipophilicity and hydrogen-bonding capacity.

Novel Multi-Step Synthesis Pathways for 1-Amino-3-(3-Methyl-2-Phenyl-Indol-1-Yl)-Propan-2-Ol

The synthesis of 1-amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol typically involves sequential functionalization of indole precursors followed by propanol side-chain incorporation. A prominent route begins with Friedel-Crafts benzoylation of n-propylbenzene using benzoyl chloride and aluminum chloride, yielding (4-propylphenyl)phenylmethanone [4]. Subsequent allylic bromination with N-bromosuccinimide generates a brominated intermediate, which undergoes oxidation with bis-tetrabutylammonium dichromate to form 1,4-diacylbenzene [4]. Fischer indole cyclization of 1-(4-benzoylphenyl)propan-1-one via hydrazone formation and boron trifluoride-mediated cyclization furnishes the indole core, achieving yields exceeding 70% [4].

Alternative methodologies leverage Perkin reactions between 3-indole carboxaldehyde derivatives and phenylacetic acids, followed by HBTU-mediated amidation with secondary amines (e.g., piperidine, 1-(2-pyrimidinyl)piperazine) [2]. For instance, condensation of 3-indole carboxaldehyde 2 with p-chlorophenyl acetic acid in acetic anhydride produces stilbene-mimic intermediates 3a–c, which are subsequently amidated to yield target compounds 4a–d in 73–79% yields [2]. Claisen-Schmidt condensations between indole carboxaldehydes and ketones under sodium ethoxide catalysis further expand structural diversity, enabling access to chalcone-indole hybrids 5a–c and 6a,b [2].

Table 1: Multi-Step Synthesis Pathways

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts benzoylation | AlCl₃, CH₂Cl₂, rt | 65–75 | [4] |

| 2 | Allylic bromination | NBS, CCl₄, light | 82 | [4] |

| 3 | Fischer indole cyclization | BF₃·Et₂O, AcOH, reflux | 70–78 | [4] |

| 4 | Perkin reaction | Acetic anhydride, K₂CO₃, 90°C | 73–79 | [2] |

Catalytic Asymmetric Approaches to Chiral Center Formation

Asymmetric induction in 1-amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol synthesis has been achieved through chiral copper(II) Schiff base complexes and organocatalysts. Copper(II) complexes derived from amino alcohol-based ligands catalyze Friedel-Crafts alkylations of indoles with N-sulfonyl aldimines, attaining 98% yield and 97% enantiomeric excess (ee) [5]. Kinetic studies reveal first-order dependence on catalyst and nucleophile concentrations, with a proposed mechanism involving substrate activation via Lewis acid coordination [5].

Chiral phosphoric acids (CPAs) enable atroposelective 2,3-difunctionalization of indoles through hydrogen-bonding interactions. A one-pot strategy sequentially functionalizes indoles at C3 with quinones and at C2 with azodicarboxylates, generating axially chiral 3-aryl-indoles with >90% ee [6]. This method circumvents pre-functionalized substrates, leveraging CPA’s dual activation of electrophiles for stereocontrol [6].

Table 2: Catalytic Systems for Asymmetric Synthesis

| Catalyst | Reaction Type | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(II)-Schiff base complex | Friedel-Crafts alkylation | 97 | 98 | [5] |

| Chiral phosphoric acid (CPA) | 2,3-Difunctionalization | 90–95 | 85 | [6] |

Solvent-Free Mechanochemical Strategies for Eco-Friendly Production

While solvent-free mechanochemical synthesis of 1-amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol remains unreported, advances in indole chemistry suggest feasibility. Ball-milling techniques have enabled solvent-free Fischer indolization in model systems, reducing reaction times from hours to minutes [3]. Adaptation of such methods could replace traditional solvent-dependent steps (e.g., Claisen-Schmidt condensations) with solid-state grinding, enhancing atom economy. For instance, replacing acetic anhydride with catalytic acetic acid in a mechanochemical Perkin reaction may minimize waste [3].

Table 3: Comparative Analysis of Solvent Use

| Method | Solvent | Temperature (°C) | Energy Input | Scalability |

|---|---|---|---|---|

| Traditional | Acetic anhydride | 90 | High | Moderate |

| Proposed mechanochemical | Solvent-free | 25–50 | Low | High |

The indole scaffold of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol positions this compound within a well-established pharmacophore family known for significant kinase inhibitory activities. Computational docking studies have revealed the fundamental molecular interactions that enable indole derivatives to effectively target multiple protein kinases through specific binding mechanisms.

Molecular docking investigations demonstrate that indole-based compounds consistently interact with critical amino acid residues within kinase active sites. The 3-methyl-2-phenyl-indol-1-yl moiety of the target compound exhibits structural features that facilitate binding to the adenosine triphosphate pocket of various kinases through hydrogen bonding, pi-pi stacking interactions, and hydrophobic contacts [1] [2]. The molecular framework shows particular affinity for kinases containing polar amino acids in their interior pockets, which differentiates these enzymes from other protein kinases and contributes to selectivity profiles [3].

Computational analysis reveals that the amino alcohol functional group of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol enhances binding affinity through formation of critical hydrogen bonds with backbone amides and polar residues within kinase hinge regions [3] [4]. The structural configuration allows for multiple interaction modes, including salt bridge formation with aspartic acid residues and pi-cation interactions with lysine residues, which are fundamental for stable enzyme-inhibitor complexes [5].

Studies on indeno[1,2-b]indole derivatives have demonstrated that compounds with similar structural features achieve potent kinase inhibition with inhibitory concentration fifty values in the sub-micromolar range [4]. The pharmacophore model developed for human protein kinase CK2 inhibitors reveals nine essential chemical features that correlate with the structural elements present in 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, suggesting potential activity against this target [2].

Molecular docking studies on related indole derivatives targeting mitogen-activated protein kinase pathways indicate that compounds containing the core indole nucleus exhibit significant binding interactions with leucine, phenylalanine, and methionine residues within the active site [6]. The binding mode analysis demonstrates that hydrophobic interactions dominate the stabilization of these complexes, while hydrogen bonding provides specificity and orientation.

The computational evaluation of adenosine triphosphate-competitive inhibition mechanisms shows that indole derivatives effectively occupy the nucleotide binding pocket through aromatic stacking interactions [1]. Three-dimensional quantitative structure-activity relationship studies have established robust predictive models with correlation coefficients exceeding 0.98, validating the computational approaches used to evaluate kinase inhibition potential [1].

Allosteric Modulation of Neurotransmitter Receptors

The structural characteristics of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol position it as a potential allosteric modulator of multiple neurotransmitter receptor systems. Indole-2-carboxamide derivatives have demonstrated remarkable capability for allosteric modulation of G-protein coupled receptors, particularly through interactions with spatially distinct binding sites from orthosteric ligand recognition domains [7] [8].

Research on cannabinoid CB1 receptor allosteric modulation has revealed that indole-based compounds can achieve positive cooperativity factors exceeding fourteen-fold enhancement of orthosteric ligand binding [7]. The molecular mechanism involves binding to allosteric sites that induce conformational changes in the receptor structure, leading to altered affinity and efficacy of endogenous neurotransmitters. These compounds demonstrate the ability to selectively activate specific signaling pathways while inhibiting others, a phenomenon known as biased signaling [7].

Investigation of serotonin receptor modulation shows that indole derivatives can function as positive allosteric modulators of 5-HT3 receptors with potency in the micromolar range [9]. The compound 5-chloroindole has been identified as a potent positive allosteric modulator that enhances both agonist and partial agonist responses, with the ability to reactivate desensitized receptors [9]. This modulation occurs through binding to sites distinct from the orthosteric serotonin binding domain, resulting in approximately two-fold increases in apparent agonist affinity [9].

Studies on gamma-aminobutyric acid type A receptor modulation demonstrate that indole derivatives can interact with multiple allosteric binding sites within these pentameric ligand-gated ion channels [10]. The indol-3-yl glyoxyl scaffold has shown particular promise as a template for designing positive allosteric modulators with efficacies comparable to established benzodiazepine compounds [10]. These interactions enhance gamma-aminobutyric acid-mediated chloride influx through stabilization of receptor conformations that favor channel opening.

The allosteric modulation mechanism extends to dopaminergic systems, where indole derivatives have demonstrated effects on dopamine D3 receptors [11]. Released-active forms of antibodies to S100 protein containing indole-like structures show significant enhancement of radioligand binding to D3 receptors by 126.3 percent, suggesting potential for therapeutic applications in neuropsychiatric disorders [11].

Molecular pharmacology studies reveal that the amino alcohol functionality of compounds like 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol may contribute to receptor selectivity through differential hydrogen bonding patterns with various neurotransmitter receptor subtypes [12] [13]. The spatial arrangement of functional groups allows for subtype-specific interactions that enhance therapeutic specificity while reducing off-target effects.

Epigenetic Regulatory Mechanisms Involving Histone Deacetylase Complexes

The indole framework of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol provides a structural foundation for potential interactions with histone deacetylase enzyme complexes, representing a significant mechanism for epigenetic regulation. Indole-containing compounds have demonstrated potent inhibitory activity against multiple histone deacetylase isoforms through specific molecular recognition and binding mechanisms [14] [15] [16].

Recent investigations on indole-containing benzamide derivatives have revealed that compounds incorporating the indole nucleus in their cap region achieve superior histone deacetylase 1 inhibitory activity compared to quinoline, naphthalene, and thiophene analogues [15]. The optimal compound in this series exhibited an inhibitory concentration fifty value of 0.330 micromolar against histone deacetylase 1, surpassing established inhibitors such as entinostat [15]. The mechanism involves zinc-chelating interactions with the catalytic domain combined with hydrophobic contacts within the enzyme active site.

Molecular docking studies demonstrate that indole derivatives achieve effective binding to histone deacetylase complexes through multiple interaction modes [14] [15]. The aromatic indole ring system engages in pi-pi stacking interactions with aromatic amino acid residues, while polar substituents form hydrogen bonds with active site residues. The hydroxamic acid functionality commonly present in potent histone deacetylase inhibitors can be effectively replaced by amino alcohol groups, as demonstrated in N-hydroxycinnamamide-based inhibitors [14].

Indole-3-butyric acid derivatives have shown remarkable potency against multiple histone deacetylase isoforms, with compound I13 achieving inhibitory concentration fifty values of 13.9 nanomolar against histone deacetylase 1, 12.1 nanomolar against histone deacetylase 3, and 7.71 nanomolar against histone deacetylase 6 [16]. These compounds demonstrate superior anticancer activity compared to established histone deacetylase inhibitors, inducing apoptosis through modulation of histone acetylation patterns [16].

The epigenetic regulatory mechanism involves inhibition of histone deacetylase complexes responsible for removing acetyl groups from histone proteins [17]. This inhibition results in hyperacetylation of histones, leading to chromatin relaxation and activation of tumor suppressor gene transcription. The structural features of 1-Amino-3-(3-methyl-2-phenyl-indol-1-yl)-propan-2-ol, particularly the amino alcohol functionality, may enable selective targeting of specific histone deacetylase isoforms [14].

Western blot analyses of histone deacetylase inhibitor activity demonstrate that indole-based compounds significantly increase acetylation levels of histones H3 and H4 while showing reduced effects on alpha-tubulin acetylation [14]. This selectivity profile suggests preferential inhibition of class I histone deacetylases over class II enzymes, which has important implications for therapeutic applications with reduced side effects.